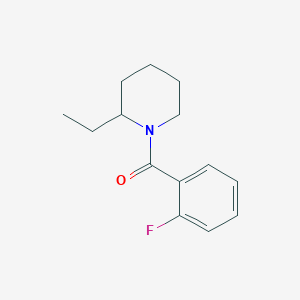![molecular formula C26H24N2O5S B12456101 N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12456101.png)
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of ethoxyphenyl, sulfamoyl, phenyl, and naphthalen-2-yloxy groups, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Ethoxyphenyl Sulfamoyl Intermediate: This step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonamide.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of Naphthalen-2-yloxy Group: The final step involves the reaction of the coupled intermediate with 2-naphthol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide
- N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(phenoxy)acetamide
Uniqueness
N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C26H24N2O5S |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C26H24N2O5S/c1-2-32-23-13-8-22(9-14-23)28-34(30,31)25-15-10-21(11-16-25)27-26(29)18-33-24-12-7-19-5-3-4-6-20(19)17-24/h3-17,28H,2,18H2,1H3,(H,27,29) |
InChI-Schlüssel |
GSYKZKAIGOXITE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B12456023.png)

![3-{[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12456029.png)
![1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B12456032.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B12456045.png)

![3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12456053.png)
![2-(3-Benzo[1,3]dioxol-5-ylmethyl-1-methyl-5-oxo-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide](/img/structure/B12456066.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide](/img/structure/B12456069.png)
![2-[(1S,2R)-2-Fluorocyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12456076.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12456084.png)
![N-benzyl-4-{2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456085.png)

